

GC-MS method for carbofuran detection in soil matrix

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Compound of Interest

Compound Name: Carbofuran

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An Application Note and Protocol for the Determination of **Carbofuran** in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Carbofuran is a broad-spectrum carbamate pesticide extensively used in agriculture to control insects, nematodes, and mites on a variety of crops.[1][2] Due to its high toxicity and potential for environmental contamination, particularly in soil and water systems, robust and sensitive analytical methods are required for its detection and quantification.[1][3] This application note details a validated method for the determination of **carbofuran** and its primary metabolites in soil matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which provides high recovery and reliable results.[4]

Principle

The method involves the extraction of **carbofuran** from a soil sample using an acidified acetonitrile solvent.[4] After extraction, the sample undergoes a cleanup step to remove interfering matrix components. The final extract is then analyzed by GC-MS. The gas chromatograph separates **carbofuran** from other components in the sample, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the resulting fragments.[2][5] Electron impact (EI) ionization is typically used, which generates a characteristic fragmentation pattern for **carbofuran**. [5]

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile (HPLC or LC-MS grade), Acetone, n-Hexane.[4][5]
- Salts: Anhydrous Magnesium Sulfate (MgSO_4), Sodium Chloride (NaCl).[4]
- Acids: Acetic Acid.[4]
- Sorbents: Deactivated Florisil for cleanup.[4]
- Standards: Certified reference standards of **Carbofuran**, 3-hydroxy-**carbofuran**, and 3-keto-**carbofuran**.
- Gases: Helium (carrier gas, 99.999% purity).[5]
- Apparatus:
 - 50 mL centrifuge tubes
 - Vortex mixer
 - Centrifuge (capable of 2500 g or higher)
 - Pasteur pipettes
 - Nitrogen evaporator
 - GC vials with inserts

Sample Preparation: Modified QuEChERS Method

This protocol is adapted from a modified QuEChERS method for pesticide residue analysis in soil.[4]

- Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[4][6]
- Extraction:

- Add 20 mL of acidified acetonitrile (containing 1% acetic acid) to the tube.[\[4\]](#)
- Shake the tube vigorously and vortex for 1 minute to ensure thorough mixing.[\[4\]](#)
- Salting Out:
 - Add 1.5 g of NaCl and 6.0 g of anhydrous MgSO_4 to the mixture.[\[4\]](#)
 - Immediately vortex the tube again for 1 minute to prevent the formation of salt agglomerates.[\[4\]](#)
- Centrifugation: Centrifuge the sample at 2500 g for 1 minute.[\[4\]](#)
- Cleanup:
 - Take a 2 mL aliquot of the supernatant (the upper acetonitrile layer).[\[4\]](#)
 - Pass the supernatant through a Pasteur pipette packed with 0.2 g of deactivated florisil for cleanup.[\[4\]](#)
- Final Preparation:
 - Collect the eluent and allow it to dry.[\[4\]](#)
 - Reconstitute the residue in 2 mL of acetone and transfer it to a GC vial for analysis.[\[4\]](#)

Instrumental Analysis: GC-MS

The following tables summarize the instrumental conditions for GC-MS analysis, compiled from various established methods.[\[1\]](#)[\[4\]](#)[\[5\]](#)

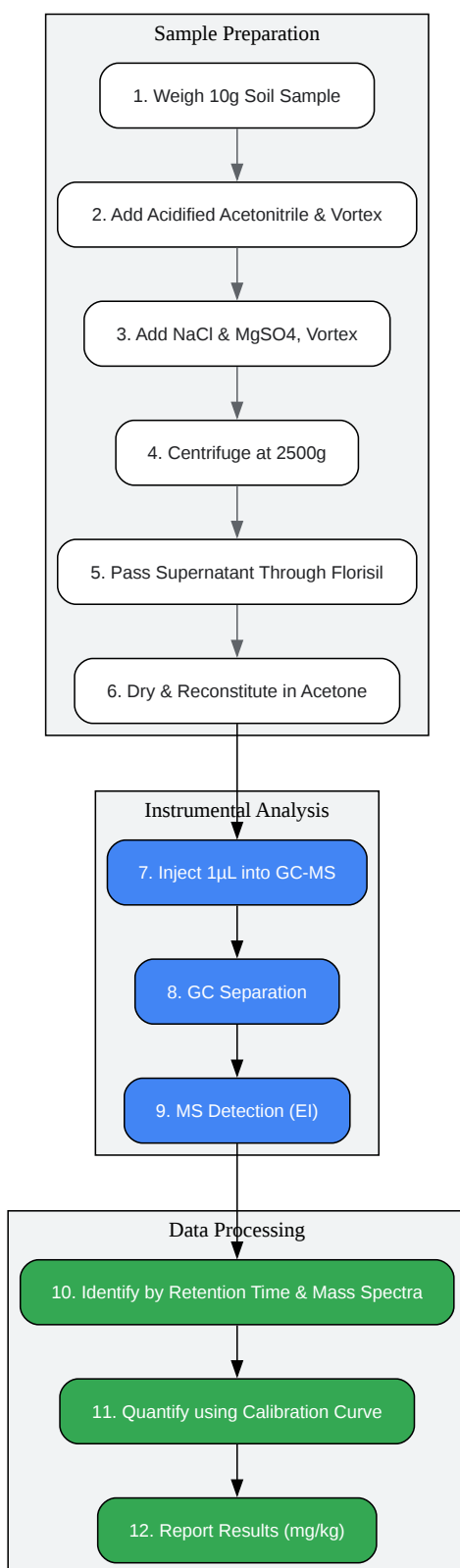
Table 1: Gas Chromatography (GC) Conditions

Parameter	Value
Column	SH-Rxi-5Sil MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent[5]
Carrier Gas	Helium at a constant flow rate of 1.1 mL/min[1]
Injector Temp.	250 °C[1]
Injection Mode	Splitless (1 µL injection volume)[1]
Oven Program	Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 25°C/min to 200°C, and finally ramp at 65°C/min to 280°C, hold for 2 min.[4]

Table 2: Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electron Impact (EI) at 70 eV[1][5]
Ion Source Temp.	220 °C[1]
Transfer Line Temp.	290 °C[1]
Scan Range	m/z 45-600[1]
Solvent Delay	6 min[1]
Key Ions (m/z)	Carbofuran: 221 (Molecular Ion), 164 (Base Peak)[2][5]

Workflow Diagram



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Caption: Workflow for **Carbofuran** Analysis in Soil.

Method Validation and Performance

Method validation is crucial to ensure the reliability of the results. Key parameters include linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).

Table 3: Method Performance Data

Parameter	Result	Reference
Linearity (R^2)	> 0.99	[6]
Recovery	88.75% – 100.25%	[7]
Precision (RSD)	< 15%	[6][7]
LOD	0.05 µg/L (in water, indicative for soil after extraction)	[7]
LOQ	1 µg/kg to 10 µg/kg (for carbofuran and metabolites)	[7]

- Linearity: The method demonstrates good linearity over a range of concentrations, typically with a correlation coefficient (R^2) greater than 0.99.[6]
- Recovery: Studies show excellent recovery rates for **carbofuran** and its metabolites from soil matrices, generally falling within the range of 88% to 100%.[7] For instance, recoveries for **carbofuran**, 3-keto **carbofuran**, and 3-hydroxy **carbofuran** were reported in the ranges of 88.75 ± 2.58–100.25 ± 2.38%, 90.38 ± 2.61–98.24 ± 4.78%, and 89.25 ± 3.11–98.10 ± 3.19%, respectively.[7]
- Precision: The method is highly precise, with relative standard deviations (RSDs) typically below 15% for replicate analyses.[7]
- Sensitivity: The limits of quantification (LOQs) are low enough to detect **carbofuran** at levels relevant for environmental monitoring, often in the low µg/kg range.[7]

Conclusion

The described GC-MS method, incorporating a modified QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable approach for the quantification of **carbofuran** and its key metabolites in soil. The method exhibits excellent performance in terms of recovery, precision, and linearity, making it suitable for routine environmental monitoring, food safety analysis, and ecotoxicological studies.[1] The use of mass spectrometric detection ensures high selectivity and confirmatory identification of the target analytes.[2][5]

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